Lipophilicity (logP) Differentiation Against the 4-Methoxybenzoyl Analog
The target compound's 4-ethoxybenzoyl group results in a calculated logP of 1.84, compared to a logP of 1.46 for the direct 4-methoxybenzoyl analog (N,N-diethyl-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, G680-0133) . This represents a 0.39 logP unit increase, indicating a ~2.5-fold higher partition coefficient favoring the organic phase .
| Evidence Dimension | Calculated logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.8435 |
| Comparator Or Baseline | N,N-diethyl-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (G680-0133): logP = 1.4569 |
| Quantified Difference | ΔlogP = +0.3866 (approximately 2.4-fold increase in lipophilicity) |
| Conditions | In silico calculation, ChemDiv standard protocol |
Why This Matters
Higher lipophilicity directly affects passive membrane permeability and can impact a compound's bioavailability and tissue distribution profile, making the ethoxy analog more suitable for targets in lipid-rich environments or CNS applications.
